N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidin-7-one core substituted with a 1-ethyl-3-methyl group and a 6-(2-phenylethyl) moiety. The sulfanyl bridge connects the core to an acetamide group, which is further substituted with a 3-chloro-4-fluorophenyl ring. The chlorine and fluorine atoms may enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)12-11-16-7-5-4-6-8-16)34-14-20(32)27-17-9-10-19(26)18(25)13-17/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSGLNBRXHSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenethyl group: This step involves the alkylation of the pyrazolo[4,3-d]pyrimidine core.
Attachment of the thioacetamide moiety: This is done through a nucleophilic substitution reaction.
Final coupling with the 3-chloro-4-fluorophenyl group: This step is typically carried out using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Potential
Preliminary studies indicate that this compound may exhibit significant anticancer properties by inhibiting specific enzymes and receptors involved in cancer cell proliferation. Research has shown that derivatives of pyrazolopyrimidine compounds can effectively target various cancer pathways.
Anti-inflammatory Effects
N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide has also shown promise as an anti-inflammatory agent. Studies suggest it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory responses.
Inhibition Studies
Research indicates that derivatives similar to this compound have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting potent anti-inflammatory properties.
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways | |
| Anti-inflammatory | Inhibition of COX enzymes (COX-2) |
Structure–Activity Relationship (SAR)
The biological efficacy of N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-y]sulfanyl}acetamide can be attributed to its unique structural features:
- Sulfanyl Group : Essential for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Improve membrane permeability and binding affinity.
Study 1: Anticancer Activity in Cell Lines
A study investigated the effects of N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylet hyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin -5-y]sulfanyl}acetamide on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
Study 2: Anti-inflammatory Efficacy
In a controlled experiment assessing the anti-inflammatory effects of the compound on induced inflammation in animal models, significant reductions in inflammatory markers were observed. The study concluded that the compound could be a candidate for further development as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate this compound’s uniqueness, comparisons are drawn to analogs with overlapping structural motifs or functional groups. Key comparisons include:
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example 83 (): A pyrazolo[3,4-d]pyrimidine derivative with a chromen-4-one substituent and fluorophenyl groups. Structural Differences: The chromen-4-one group replaces the pyrimidin-7-one core, altering electronic properties. Molecular Weight: 571.2 g/mol vs. ~550–600 g/mol (estimated for the target compound). Activity: Fluorophenyl groups enhance target selectivity in kinase inhibitors .
Sulfanyl Acetamide Derivatives
- 618077-46-6 (): Features a pyridine ring instead of pyrazolopyrimidine, with a 4-fluorophenyl and trifluoromethyl group. Structural Differences: The pyridine core lacks the fused pyrazole ring, reducing conformational rigidity. Substituents: Trifluoromethyl groups increase lipophilicity but may introduce metabolic instability .
Triazole-Based Analogs
- 573948-03-5 () : Contains a 1,2,4-triazole ring linked to pyrazine.
- Structural Differences : Triazole replaces pyrazolopyrimidine, altering electron distribution.
- Impact : Enhanced solubility due to pyrazine’s nitrogen-rich structure but reduced thermal stability.
- Activity : Triazole derivatives are common in antifungal agents, suggesting divergent biological targets .
Functional and Methodological Comparisons
Computational Screening Approaches
- ChemGPS-NP () : Unlike traditional similarity-based methods, this model evaluates multi-dimensional chemical space, capturing functional similarities beyond structural overlap. The target compound’s phenylethyl group may cluster it with lipophilic kinase inhibitors in ChemGPS-NP .
- Ligand-Based Virtual Screening () : Using Tanimoto coefficients, the target compound’s acetamide and sulfanyl groups would align with protease inhibitors, but its pyrazolopyrimidine core distinguishes it from simpler pyrazole analogs .
Structure-Activity Relationship (SAR) Trends
- Substituent Effects: Phenylethyl Group (Target Compound): Enhances membrane permeability and prolongs half-life compared to smaller alkyl groups (e.g., ethyl in 573948-03-5) . Halogenation: The 3-chloro-4-fluorophenyl group improves metabolic stability over non-halogenated aryl rings (e.g., in 618077-46-6) .
Data Tables
Table 1: Structural and Physical Comparisons
*LogP values estimated via fragment-based methods.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex synthetic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its pharmacological significance. The presence of a chloro and fluorine substituent on the phenyl ring may influence its biological interactions and efficacy.
Biological Activity Overview
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Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the pyrazolo[4,3-d]pyrimidine moiety is often associated with inhibition of cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer types by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways .
-
Antimicrobial Properties :
- The compound's structural analogs have demonstrated antimicrobial activities. For example, derivatives containing similar functional groups have been tested against bacterial strains and fungi. In vitro assays revealed that certain derivatives exhibited promising fungicidal activity against resistant fungal strains, indicating potential for use in treating infections caused by resistant pathogens .
-
Mechanism of Action :
- The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, it could inhibit enzymes or receptors involved in cell signaling pathways related to cancer progression or microbial resistance. The detailed mechanism often involves disruption of metabolic processes in target cells, leading to reduced viability or increased apoptosis .
Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; tumor inhibition | |
| Antimicrobial | Inhibition of fungal growth | |
| Enzyme Inhibition | Potential modulation of key enzymes |
Case Studies
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Case Study on Anticancer Efficacy :
- A study evaluating the anticancer potential of similar pyrazolo compounds reported significant inhibition of cell growth in various cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy and found that the compounds induced cell cycle arrest and apoptosis through activation of caspase pathways .
-
Fungicidal Activity Assessment :
- Another investigation focused on the fungicidal properties against Botrytis cinerea. Compounds structurally related to this compound were tested for their ability to inhibit mycelial growth. Results indicated that certain derivatives showed EC50 values significantly lower than those of established fungicides, suggesting superior efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
